Benzothiazine derivative 1
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Overview
Description
Benzothiazine derivatives are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzothiazine derivative 1, in particular, has garnered attention due to its unique chemical properties and promising pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazine derivative 1 typically involves the cyclization of 2-aminobenzenethiol with various electrophiles. One common method is the reaction of 2-aminobenzenethiol with α-haloketones under basic conditions, leading to the formation of the benzothiazine ring. Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .
Industrial Production Methods: Industrial production of benzothiazine derivatives often employs green synthesis methods to minimize environmental impact. These methods include the use of microwave-induced reactions and solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Benzothiazine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives .
Scientific Research Applications
Benzothiazine derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzothiazine derivative 1 involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . Additionally, the compound can interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death .
Comparison with Similar Compounds
1,4-Benzothiazine: Known for its antibacterial and anti-inflammatory properties.
1,2-Benzothiazine 1,1-Dioxide: Exhibits strong antimicrobial activity and is used in the treatment of bacterial infections.
Uniqueness of Benzothiazine Derivative 1: this compound stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C22H14Cl2N2O6S2 |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methylsulfonyl]-2-[(4-hydroxy-3-nitrophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C22H14Cl2N2O6S2/c23-15-2-1-3-16(24)14(15)11-34(31,32)13-5-7-20-17(10-13)25-22(28)21(33-20)9-12-4-6-19(27)18(8-12)26(29)30/h1-10,27H,11H2,(H,25,28)/b21-9- |
InChI Key |
DOMBZVXKSRQDOJ-NKVSQWTQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)S/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/C(=O)N3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC3=C(C=C2)SC(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N3)Cl |
Origin of Product |
United States |
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